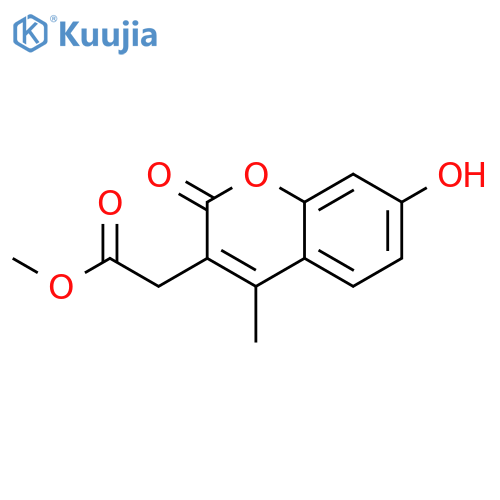Cas no 95903-37-0 (Methyl (7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-acetate)

95903-37-0 structure
商品名:Methyl (7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-acetate
Methyl (7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-acetate 化学的及び物理的性質
名前と識別子
-
- methyl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate
- AKOS000275975
- methyl 2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate
- CS-0245284
- DA-20013
- Methyl (7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-acetate
- MFCD03661530
- EU-0081395
- NCGC00320867-01
- EN300-302708
- methyl (7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate
- Methyl 2-(7-hydroxy-4-methyl -2-oxo-2H-chromen-3-yl)acetate
- ChemDiv2_001349
- NS-03635
- HMS1372N07
- Oprea1_640946
- C91191
- methyl-2-(7-hydroxy-4-methyl-2-oxo-2h-3-chromenyl)acetate
- 95903-37-0
- STK920966
- AB00305073-03
- SCHEMBL10650322
- methyl2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate
- BBL010409
- VDA90337
- Methyl (7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-acetate
-
- MDL: MFCD03661530
- インチ: InChI=1S/C13H12O5/c1-7-9-4-3-8(14)5-11(9)18-13(16)10(7)6-12(15)17-2/h3-5,14H,6H2,1-2H3
- InChIKey: CXVNWNKFVYXEHU-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)OC
計算された属性
- せいみつぶんしりょう: 248.06847348g/mol
- どういたいしつりょう: 248.06847348g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 398
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
Methyl (7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-302708-0.1g |
methyl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate |
95903-37-0 | 95% | 0.1g |
$167.0 | 2023-09-06 | |
| Ambeed | A1089786-100mg |
Methyl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate |
95903-37-0 | 95% | 100mg |
$98.0 | 2025-02-26 | |
| Enamine | EN300-302708-10g |
methyl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate |
95903-37-0 | 95% | 10g |
$1900.0 | 2023-09-06 | |
| Enamine | EN300-302708-0.25g |
methyl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate |
95903-37-0 | 95% | 0.25g |
$237.0 | 2023-09-06 | |
| Aaron | AR00J96I-500mg |
methyl (7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate |
95903-37-0 | 95% | 500mg |
$540.00 | 2023-12-13 | |
| Enamine | EN300-302708-1g |
methyl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate |
95903-37-0 | 95% | 1g |
$480.0 | 2023-09-06 | |
| OTAVAchemicals | 7216440489-500MG |
methyl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate |
95903-37-0 | 95% | 500MG |
$250 | 2023-07-06 | |
| OTAVAchemicals | 7216440489-1G |
methyl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate |
95903-37-0 | 95% | 1G |
$300 | 2023-07-06 | |
| abcr | AB376545-1 g |
Methyl (7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate; . |
95903-37-0 | 1g |
€755.50 | 2023-06-20 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1315954-1g |
Methyl 2-(7-hydroxy-4-methyl-2-oxo-2h-chromen-3-yl)acetate |
95903-37-0 | 95% | 1g |
¥11232.00 | 2024-04-23 |
Methyl (7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-acetate 関連文献
-
Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
-
Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
-
Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
-
S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3
95903-37-0 (Methyl (7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-acetate) 関連製品
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:95903-37-0)Methyl (7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-acetate

清らかである:99%
はかる:1g
価格 ($):394.0